What are the physical and chemical properties of Glycine-15N?
What are the physical and chemical properties of Glycine-15N?
Technical Monograph: Physicochemical Characterization and Application of Glycine-15N ( N-Gly)
Executive Summary
Glycine-15N (Gly-
This guide details the physicochemical constants, spectroscopic behavior, and validated protocols for utilizing Gly-
Fundamental Physicochemical Properties
The substitution of
Table 1: Comparative Physicochemical Data
| Property | Glycine (Natural Abundance) | Glycine-15N ( | Impact on Analysis |
| Molecular Formula | Basis for MS quantification | ||
| Molecular Weight | 75.07 g/mol | 76.06 g/mol | +0.997 Da mass shift |
| Nitrogen Spin ( | 1 (Quadrupolar) | 1/2 (Dipolar) | Enables HSQC/TROSY NMR |
| Gyromagnetic Ratio ( | 1.93 | -2.71 | Negative sign affects phase in NMR |
| Melting Point | 233 °C (dec.) | ~233 °C (dec.) | Negligible thermal difference |
| Solubility (H | ~250 g/L (25 °C) | ~250 g/L (25 °C) | Identical solvation shell |
| pKa values | 2.34 (COOH), 9.60 (NH | 2.34, 9.60 (+/- 0.01) | Negligible acidity shift |
Chemical Purity vs. Isotopic Enrichment
For research-grade applications, two purity metrics are critical:
-
Chemical Purity:
(absence of synthesis byproducts). -
Isotopic Enrichment: Typically
atom N. Lower enrichment leads to signal dilution in NMR and complex deconvolution in Mass Spectrometry.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The transition from
-
Chemical Shift Range: Glycine backbone amides typically resonate between 100–115 ppm in
HSQC spectra, distinct from other amino acids which generally appear downfield (110–135 ppm). -
J-Coupling: The one-bond coupling constant
is approximately 92–94 Hz . This large coupling is the mechanism used for magnetization transfer in INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) sequences.
Mass Spectrometry (MS)
In proteomics, Gly-
-
Mass Shift: The +0.997074 Da difference allows for the separation of "light" (endogenous) and "heavy" (labeled) peptides.
-
Elution Profile: Due to the negligible Kinetic Isotope Effect (KIE) on hydrophobicity, Gly-
N peptides co-elute with natural peptides in Reverse Phase Liquid Chromatography (RPLC), simplifying quantitation.
Visualizing the NMR Workflow
The following diagram illustrates the magnetization transfer pathway utilized in 2D HSQC experiments, the "gold standard" for protein fingerprinting using Gly-
Figure 1: Magnetization transfer pathway in a standard
Experimental Protocols
Protocol A: Selective Labeling in E. coli (M9 Minimal Media)
Purpose: To produce recombinant proteins where Glycine residues are selectively labeled with
Reagents:
-
M9 Salts (10x stock, autoclaved).
-
Glucose (20% stock, filter sterilized).
-
MgSO
(1M), CaCl (1M). -
Glycine-15N (98%+) .
-
Unlabeled amino acid mix (excluding Glycine).
Workflow:
-
Pre-Culture: Inoculate E. coli (BL21-DE3) in 5mL LB media. Grow overnight at 37°C.
-
Wash Step (Critical): Centrifuge cells (3000xg, 10 min). Resuspend pellet in M9 salts (no carbon/nitrogen). Repeat 2x.
-
Scientific Rationale: This removes traces of LB (rich in
N), preventing isotopic dilution.
-
-
Media Formulation (Per Liter):
-
100 mL 10x M9 Salts.
-
20 mL 20% Glucose.
-
1 mL 1M MgSO
, 0.1 mL 1M CaCl . -
Supplementation: Add unlabeled amino acids (typically 100 mg/L each) to suppress metabolic scrambling.
-
Target Isotope: Add 1.0 g/L Glycine-15N .
-
-
Induction: Grow to OD
. Induce with IPTG (0.5 - 1.0 mM). -
Harvest: Incubate 4–12 hours depending on protein solubility. Harvest via centrifugation.
Protocol B: Quality Control via LC-MS
Purpose: To verify isotopic incorporation efficiency before proceeding to expensive NMR time.
-
Digestion: Perform Tryptic digest of the expressed protein.
-
Analysis: Run LC-MS/MS.
-
Calculation:
Where is the intensity of the peptide peak.
Synthesis and Stability Logic
Synthesis Route (Strecker Synthesis)
Industrial production typically utilizes the Strecker synthesis adapted for isotopes:
-
Note: The source of
N is usually NH or NH Cl.
Storage and Stability
-
Hygroscopicity: Glycine-15N is moderately hygroscopic. Store in a desiccator at Room Temperature (RT).
-
Shelf Life: Indefinite if kept dry. The isotope does not decay.
-
Solution Stability: Stable in aqueous solution at pH 4–9. Autoclavable, though filter sterilization (0.22
m) is preferred to prevent concentration changes due to evaporation.
Metabolic Scrambling Logic
When using Glycine-15N in metabolic studies, researchers must account for the Glycine Cleavage System (GCS) .
Figure 2: Metabolic fate of Glycine-15N. The "Direct Route" is desired; however, the GCS can liberate
Mitigation: To prevent scrambling into Serine, add excess unlabeled Serine to the growth media (Feedback Inhibition).
References
- Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. (Standard text for NMR Physics).
-
Biological Magnetic Resonance Data Bank (BMRB). (2023). Chemical Shift Statistics for Glycine. Retrieved from [Link]
- Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual. Cold Spring Harbor Laboratory Press. (Source for M9 Media Protocols).
